molecular formula C24H24N4O8S2 B4069936 N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No. B4069936
M. Wt: 560.6 g/mol
InChI Key: NNOIAGZGWZJGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as MNPNP, is a chemical compound that has been widely used in scientific research due to its unique properties. MNPNP belongs to the class of piperazinecarboxamide compounds and is known for its potent inhibitory effects on various enzymes and biological processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and biological processes. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several biochemical and physiological effects that have been studied extensively in scientific research. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer treatment. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has several advantages and limitations for lab experiments. One advantage of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its potent inhibitory effects on various enzymes and biological processes, which make it a useful tool for studying these processes in vitro. Another advantage of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its ability to inhibit the growth of cancer cell lines, which makes it a promising candidate for cancer treatment. However, one limitation of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its complex synthesis method, which requires specialized equipment and expertise. Another limitation of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide research. One direction is to further investigate the mechanism of action of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, which may provide insights into its potential therapeutic uses. Another direction is to study the effects of N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide on other enzymes and biological processes, which may identify new targets for drug development. Additionally, future research could focus on developing new synthesis methods for N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide that are more efficient and cost-effective. Finally, future research could focus on developing N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide derivatives that have improved pharmacological properties and reduced toxicity.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been widely used in scientific research due to its potent inhibitory effects on various enzymes and biological processes. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N-(2-methoxy-5-nitrophenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer treatment.

properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O8S2/c1-36-23-13-12-18(28(30)31)16-21(23)25-24(29)22-17-26(37(32,33)19-8-4-2-5-9-19)14-15-27(22)38(34,35)20-10-6-3-7-11-20/h2-13,16,22H,14-15,17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOIAGZGWZJGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-bis(benzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)piperazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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